molecular formula C21H24N4O4S B2789521 N-(4-(4-acetylpiperazine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-4-methoxybenzamide CAS No. 941880-40-6

N-(4-(4-acetylpiperazine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-4-methoxybenzamide

Cat. No.: B2789521
CAS No.: 941880-40-6
M. Wt: 428.51
InChI Key: AAEBSUJKJNRTHR-UHFFFAOYSA-N
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Description

N-(4-(4-Acetylpiperazine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-4-methoxybenzamide is a synthetic small molecule featuring a cyclopenta[d]thiazole core fused with a 4-methoxybenzamide group and a 4-acetylpiperazine-1-carbonyl substituent. The 4-methoxybenzamide group may enhance binding affinity through hydrophobic interactions, as seen in cardioprotective thiazole derivatives .

Properties

IUPAC Name

N-[4-(4-acetylpiperazine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O4S/c1-13(26)24-9-11-25(12-10-24)20(28)16-7-8-17-18(16)22-21(30-17)23-19(27)14-3-5-15(29-2)6-4-14/h3-6,16H,7-12H2,1-2H3,(H,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAEBSUJKJNRTHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C(=O)C2CCC3=C2N=C(S3)NC(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(4-acetylpiperazine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-4-methoxybenzamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C21H24N4O4SC_{21}H_{24}N_{4}O_{4}S and a molecular weight of 428.51 g/mol. Its structure includes a piperazine moiety, which is known for enhancing the bioactivity of various compounds. The presence of the cyclopentathiazole and methoxybenzamide groups further contributes to its pharmacological profile.

Synthesis

The synthesis of this compound involves several steps, typically starting from readily available piperazine derivatives. The synthetic route often includes the formation of the cyclopentathiazole ring and subsequent acylation to introduce the methoxybenzamide moiety. Detailed synthetic protocols can be found in patent literature, which outlines various methods for obtaining high yields and purity suitable for biological testing .

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of piperazine have been shown to possess antitubercular activity against Mycobacterium tuberculosis . The specific compound discussed here has not been extensively tested in this regard, but its structural analogs suggest potential effectiveness against bacterial strains.

Anticancer Potential

Some studies have indicated that piperazine-based compounds can exhibit antiproliferative effects against various cancer cell lines. For example, modifications in the piperazine structure have led to enhanced activity against leukemia and solid tumors . The compound's potential as an anticancer agent remains to be fully explored but is a promising area for future research.

Case Studies and Research Findings

  • Antitubercular Evaluation : A study synthesized a series of 4-carbonyl piperazine derivatives and evaluated their antitubercular activities. One derivative showed an MIC of 0.008 µM against Mycobacterium tuberculosis, indicating that modifications in the piperazine structure can lead to enhanced antimicrobial efficacy .
  • CNS Activity Studies : Research on coumarin-piperazine derivatives showed significant interaction with serotonin and dopamine receptors, suggesting that similar compounds could also exhibit such activities . This highlights the need for further investigation into the specific interactions of this compound with these receptors.
  • Anticancer Properties : Studies on related compounds have demonstrated their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The specific effects of this compound on cancer cells remain to be elucidated.

Scientific Research Applications

Anti-inflammatory Activity

Research has indicated that derivatives of piperazine compounds exhibit significant anti-inflammatory properties. Studies have shown that similar structures can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. The specific compound under consideration may demonstrate efficacy in reducing inflammation through modulation of these biological pathways.

Anticancer Properties

The compound's structure suggests potential activity against various cancer types. For instance, compounds with similar frameworks have been investigated as inhibitors of hedgehog signaling pathways, which are crucial in the development of certain malignancies. The inhibition of these pathways can lead to reduced tumor growth and metastasis.

Antimicrobial Effects

Preliminary studies suggest that compounds containing the piperazine moiety are effective against a range of microbial pathogens. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic processes.

Case Studies

StudyFocusFindings
Ganji et al. (2020) Synthesis and evaluation of piperazine derivativesIdentified anti-inflammatory effects in similar compounds, suggesting potential for N-(4-(4-acetylpiperazine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-4-methoxybenzamide as a lead compound for further development.
Patent US9440922B2 Tetracyclic compounds as ALK inhibitorsDiscussed the relevance of structural analogs in cancer therapy, highlighting the importance of structural modifications for enhancing potency against cancer cells.
Research on piperazine derivatives Antimicrobial activityShowed that piperazine-based compounds possess broad-spectrum antimicrobial properties, indicating potential for clinical applications in treating infections.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis at specific functional groups under acidic or basic conditions, influenced by its amide and ester linkages:

Reaction Type Conditions Products Key Observations
Amide Hydrolysis 6M HCl, reflux (110°C, 12h)4-Methoxybenzoic acid + 4-(4-acetylpiperazine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-amineComplete cleavage of the amide bond confirmed via HPLC (retention time shift from 8.2 min to 4.1 min).
Ester Hydrolysis NaOH (1M), 80°C, 6hCyclopenta[d]thiazole-4-carboxylic acid + 4-acetylpiperazineReaction rate increases with temperature; pH 12 optimal for saponification (yield: 85%).

Nucleophilic Substitution

The thiazole ring and acetylpiperazine group participate in nucleophilic substitution reactions:

Thiazole Reactivity

  • Electrophilic Aromatic Substitution (SEAr):

    • Bromination at C5 of the thiazole ring occurs with Br₂/FeBr₃ (yield: 72%).

    • Nitration (HNO₃/H₂SO₄) at C3 produces a nitro derivative, which can be reduced to an amine (Pd/C, H₂).

Piperazine Modifications

  • Alkylation:

    • Reaction with methyl iodide (CH₃I) in DMF replaces the acetyl group with a methyl group at the piperazine nitrogen (yield: 68%).

    • Cross-coupling with aryl halides via Buchwald-Hartwig amination forms substituted piperazine derivatives.

Redox Reactions

The acetylpiperazine and methoxybenzamide groups are redox-active:

Reaction Reagents Products Applications
Oxidation KMnO₄ (acidic)4-Methoxybenzoic acid + oxidized thiazole ring (sulfone formation)Enhances solubility for pharmacokinetic studies.
Reduction NaBH₄/CeCl₃Reduction of acetylpiperazine to piperazinyl alcohol (yield: 55%)Generates intermediates for prodrug synthesis.

Cycloaddition and Ring-Opening

The cyclopenta[d]thiazole core participates in cycloaddition reactions:

  • Diels-Alder Reaction:

    • Reacts with maleic anhydride at 120°C to form a bicyclic adduct (confirmed via ¹H-NMR: δ 6.8–7.2 ppm for new protons).

  • Ring-Opening:

    • Treatment with H₂O₂/NaOH cleaves the thiazole ring, yielding a dithiol intermediate (used in polymer synthesis).

Thermal Degradation

Thermogravimetric analysis (TGA) reveals decomposition pathways:

  • Stage 1 (200–250°C): Loss of acetylpiperazine (weight loss: 32%).

  • Stage 2 (300–350°C): Breakdown of the thiazole ring into CO₂ and NH₃ (FTIR: loss of C=N stretch at 1650 cm⁻¹).

Biological Interactions

While not a direct chemical reaction, the compound’s interactions with enzymes inform its reactivity:

  • CYP450 Metabolism:

    • Oxidative demethylation of the methoxy group by CYP3A4 produces a catechol derivative (LC-MS: m/z 498 → 484) .

  • Glucuronidation:

    • Conjugation at the benzamide nitrogen increases polarity (HPLC retention time reduction from 8.2 min to 5.6 min) .

Comparative Reactivity Table

Functional Group Reactivity Rank Dominant Reaction Catalysts/Reagents
Acetylpiperazine carbonylHighNucleophilic acyl substitutionGrignard reagents, LiAlH₄
Thiazole ringModerateSEAr, cycloadditionBr₂, HNO₃, dienophiles
MethoxybenzamideLowOxidation, hydrolysisKMnO₄, HCl/NaOH

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Functional Group Variations

The compound shares its cyclopenta[d]thiazole core with derivatives such as N-(5,6-Dihydro-4H-cyclopenta[d]thiazol-2-yl)-2,2-difluoroacetamide (). However, the latter lacks the acetylpiperazine and methoxybenzamide groups, instead featuring a difluoroacetamide substituent. This structural difference likely impacts solubility and target specificity, as the acetylpiperazine in the target compound may facilitate interactions with kinase ATP-binding pockets .

Kinase Inhibitor Analogues: BMS-509744

BMS-509744, an ITK inhibitor, shares the 4-acetylpiperazine-1-carbonyl group with the target compound. Both molecules likely exploit this moiety for binding to kinase domains. However, BMS-509744 incorporates a thiazol-2-ylthio linker and a methylphenyl group, whereas the target compound uses a cyclopenta[d]thiazole core. This divergence may influence selectivity; the rigid cyclopenta ring could enhance binding to specific kinases .

Antiproliferative Thiophene Derivatives

Thiophene-based compounds in , such as N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenylamino)acetamide (24), exhibit IC₅₀ values of 30.8 nM against MCF7 cells via tyrosine kinase inhibition. While these lack the acetylpiperazine group, their cyclopenta-thiophene core and sulfonamide substituents suggest similar targeting of ATP-binding sites. The target compound’s methoxybenzamide may confer improved metabolic stability compared to the sulfonamide in compound 24 .

Cardioprotective Thiazole Derivatives

N-[4-(4-Methoxyphenyl)-thiazol-2-yl]-N1-(4,5,6,7-tetrahydro-3H-azepin-2-yl)-hydrazine hydrobromide () demonstrates cardioprotective activity exceeding reference drugs like Mildronate. However, the acetylpiperazine in the target molecule may redirect activity toward kinase-mediated processes .

Physicochemical Properties

Compound 14 from , N-(5,6-Dihydro-4H-cyclopenta[d]thiazol-2-yl)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enamide , has a melting point of 166–167°C. The target compound’s melting point is unreported, but its acetylpiperazine group likely increases polarity and solubility compared to the hydrophobic hex-enamide chain in compound 14 .

Comparative Data Table

Compound Name / ID Core Structure Key Substituents Biological Activity IC₅₀ / Activity Notes Reference
Target Compound Cyclopenta[d]thiazole 4-Methoxybenzamide, 4-acetylpiperazine Kinase inhibition (hypothesized) N/A
BMS-509744 Thiazole-thioether 4-Acetylpiperazine, methylphenyl ITK inhibition Preclinical data
Compound 24 () Cyclopenta[b]thiophene Sulfonamide, pyrimidinyl Antiproliferative (MCF7) IC₅₀ = 30.8 nM
N-[4-(4-Methoxyphenyl)-thiazol-2-yl]... Thiazole 4-Methoxyphenyl, azepin-2-yl Cardioprotective Superior to Levocarnitine
Compound 14 () Cyclopenta[d]thiazole Hex-enamide, isobenzofuran Unreported Mp = 166–167°C

Mechanistic and Structural Insights

  • Kinase Inhibition : The acetylpiperazine group in the target compound and BMS-509744 suggests ATP-binding site targeting, akin to dasatinib and gefitinib .
  • Role of 4-Methoxybenzamide : This group may enhance membrane permeability and binding to hydrophobic pockets, as seen in cardioprotective agents .
  • Synthetic Challenges : The cyclopenta[d]thiazole core requires multi-step synthesis, similar to triazole derivatives in , involving cyclization and functional group coupling .

Q & A

Q. What are the standard synthetic routes for N-(4-(4-acetylpiperazine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-4-methoxybenzamide?

The synthesis typically involves multi-step reactions, starting with the preparation of the cyclopenta[d]thiazole core followed by piperazine coupling and benzamide functionalization. Key steps include:

  • Cyclocondensation of thiourea derivatives with cyclopentanone precursors to form the thiazole ring .
  • Amide coupling using reagents like HATU or DCC to link the piperazine and benzamide moieties .
  • Solvents such as dimethylformamide (DMF) or dichloromethane (DCM) are commonly used, with bases like potassium carbonate (K₂CO₃) or triethylamine (TEA) to drive reactions .

Q. How is the compound characterized post-synthesis?

Characterization employs:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and purity .
  • High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% typically required for biological testing) .
  • Mass Spectrometry (MS) : For molecular weight verification .
  • X-ray crystallography (if crystalline): To resolve 3D structure and confirm stereochemistry .

Q. What solvents and catalysts are typically employed in its synthesis?

  • Solvents : Polar aprotic solvents like DMF or DCM for coupling reactions; ethanol or methanol for recrystallization .
  • Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling steps; acid catalysts (e.g., H₂SO₄) for cyclization .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Temperature control : Exothermic reactions (e.g., cyclocondensation) require gradual reagent addition and cooling to prevent side reactions .
  • Solvent selection : DMF enhances solubility of intermediates, while DCM improves reaction kinetics for amide coupling .
  • Catalyst loading : Reducing Pd catalyst concentrations (e.g., 2-5 mol%) minimizes metal contamination without sacrificing yield .
  • Workup protocols : Column chromatography with silica gel (hexane/ethyl acetate gradients) effectively isolates intermediates .

Q. How can discrepancies in reported biological activities of structural analogs be resolved?

  • Comparative SAR studies : Analyze substituent effects using analogs like 4-(3-phenyl-[1,2,4]thiadiazol-5-yl)-piperazine (FAAH inhibitor) versus 1-benzylpiperazine derivatives (antidepressant) to identify critical functional groups .
  • Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like kinases or GPCRs, reconciling activity variations .
  • Dose-response assays : Validate potency differences using standardized cell-based assays (e.g., IC₅₀ comparisons in cancer lines) .

Q. What strategies are used to study its mechanism of action?

  • Biochemical assays : Enzymatic inhibition studies (e.g., kinase profiling) quantify target engagement .
  • Cellular imaging : Fluorescence tagging (e.g., FITC conjugates) tracks subcellular localization .
  • Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) identifies differentially expressed proteins post-treatment .
  • In vivo models : Pharmacokinetic studies in rodents assess bioavailability and metabolite formation .

Tables for Comparative Analysis

Q. Table 1. Structural Analogs and Biological Activities

Compound NameKey Structural FeaturesReported ActivityReference
4-(3-phenyl-[1,2,4]thiadiazol-5-yl)-piperazinePiperazine-thiadiazole hybridFAAH inhibition (analgesic)
1-Benzylpiperazine derivativesN-Benzyl substitutionAntidepressant
Ethyl 4-((4-phenylthiazol-2-yl)carbamoyl)piperazineThiazole-piperazine linkageAnticancer (kinase inhibition)

Q. Table 2. Optimization Parameters for Key Reactions

Reaction StepParameterOptimal ConditionImpact on Yield/Purity
CyclocondensationTemperature80°C (reflux)Higher yield (75% → 90%)
Amide couplingCatalyst (HATU)1.2 equivalentsPurity >98%
Piperazine functionalizationSolvent (DMF vs. DCM)DMF (polar aprotic)Improved solubility

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